molecular formula C18H23NO3S B2838434 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1426314-57-9

2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No. B2838434
CAS RN: 1426314-57-9
M. Wt: 333.45
InChI Key: MEWLJHOXHLYRJE-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. This compound is a member of the thioacetamide family and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmacological Assessment

A new concatenation of acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, has been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of certain groups like bromo, tert-butyl, and nitro at specific positions enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using various acyl donors, with vinyl acetate proving most effective (Magadum & Yadav, 2018).

Comparative Metabolism in Herbicides

The metabolism of chloroacetamide herbicides, including different acetamide derivatives, was studied in human and rat liver microsomes. This research provides insights into the metabolism of compounds similar in structure to 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide (Coleman et al., 2000).

High-Performance Liquid Chromatography

The use of certain derivatives for the high-performance liquid chromatography (HPLC) of biologically important thiols, including acetamides, has been investigated. This research emphasizes the application in analytical chemistry and pharmaceutical formulation analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Structural Aspects in Amides

The study of the structural aspects of amide-containing derivatives, similar in structure to 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide, has been conducted. This research is crucial for understanding the properties of such compounds in different environmental conditions (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-21-16-10-4-5-11-17(16)22-13-7-6-12-19-18(20)14-23-15-8-2-3-9-15/h4-5,10-11,15H,2-3,8-9,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWLJHOXHLYRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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